N-[2-(4-Butoxyphenyl)ethyl]formamide
Description
N-[2-(4-Butoxyphenyl)ethyl]formamide is a formamide derivative characterized by a 4-butoxyphenyl ethyl substituent attached to the formamide group. Synthetic routes for analogous compounds often involve palladium-mediated cross-coupling (e.g., Suzuki-Miyaura reactions) or nucleophilic substitutions, as observed in related formamide syntheses .
Properties
CAS No. |
89790-13-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[2-(4-butoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-10-16-13-6-4-12(5-7-13)8-9-14-11-15/h4-7,11H,2-3,8-10H2,1H3,(H,14,15) |
InChI Key |
RXIJOEWSBXIZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Butoxyphenyl)ethyl]formamide typically involves the reaction of 4-butoxybenzaldehyde with ethylamine, followed by formylation. The general synthetic route can be summarized as follows:
Condensation Reaction: 4-butoxybenzaldehyde reacts with ethylamine in the presence of a suitable catalyst to form N-[2-(4-butoxyphenyl)ethyl]amine.
Formylation: The resulting amine is then treated with formic acid or formic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Butoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The butoxy group or the phenyl ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-Butoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N-[2-(4-Butoxyphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares N-[2-(4-Butoxyphenyl)ethyl]formamide with structurally related formamides, highlighting substituent-driven differences:
Key Observations:
- Lipophilicity and Solubility : The butoxy group in the target compound enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy in FANFT or ethoxy in related derivatives) . This property may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects : Electron-donating groups (e.g., methoxy in N-(4-Methylphenyl)formamide) stabilize the formamide carbonyl, as evidenced by IR C=O stretches near 1677–1686 cm⁻¹ . Electron-withdrawing groups (e.g., nitro in FANFT) shift λmax to 400 nm, critical for its UV-Vis detection .
- Biological Activity: Substituents dictate bioactivity. Hydroxyphenyl derivatives exhibit antimicrobial activity (MIC: 16 μM against B. subtilis and E. coli) , while nitro-containing FANFT is a potent carcinogen due to metabolic activation via prostaglandin endoperoxide synthetase .
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